molecular formula C17H15FN2O3S B15106432 Prop-2-en-1-yl 6-(3-fluoro-4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate

Prop-2-en-1-yl 6-(3-fluoro-4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate

Cat. No.: B15106432
M. Wt: 346.4 g/mol
InChI Key: FXLHEQURCFELCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[2,1-b][1,3]thiazole class of heterocyclic molecules, characterized by a fused bicyclic core combining imidazole and thiazole rings. Key structural features include:

  • Position 6: A 3-fluoro-4-methoxyphenyl substituent, introducing electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the aromatic ring.
  • Ester group: A prop-2-en-1-yl (allyl) ester at the carboxylate position, influencing solubility and reactivity.

Properties

Molecular Formula

C17H15FN2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

prop-2-enyl 6-(3-fluoro-4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate

InChI

InChI=1S/C17H15FN2O3S/c1-4-7-23-16(21)15-10(2)20-9-13(19-17(20)24-15)11-5-6-14(22-3)12(18)8-11/h4-6,8-9H,1,7H2,2-3H3

InChI Key

FXLHEQURCFELCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=C(C=C3)OC)F)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 6-(3-fluoro-4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoro and Methoxy Groups: These groups are introduced through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with prop-2-en-1-ol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 6-(3-fluoro-4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to remove the fluoro or methoxy groups.

    Substitution: Nucleophilic substitution reactions can replace the fluoro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield de-fluorinated or de-methoxylated derivatives.

Scientific Research Applications

Prop-2-en-1-yl 6-(3-fluoro-4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 6-(3-fluoro-4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Substituent Impact on Phenyl Ring
Compound Name Substituent Position & Groups Molecular Weight Key References
Target Compound 3-Fluoro, 4-methoxy 404.43 g/mol
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid 4-Fluoro 304.31 g/mol
Ethyl 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate 4-Chloro 350.84 g/mol
6-(4-Bromophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester 4-Bromo 395.26 g/mol

Analysis :

  • Fluorine vs. Methoxy : The target compound’s 3-fluoro-4-methoxyphenyl group balances lipophilicity (fluoro) and solubility (methoxy), whereas 4-fluorophenyl derivatives (e.g., ) are more hydrophobic.

Ester/Acid/Amide Functional Group Variations

Table 2: Functional Group Modifications
Compound Name Functional Group Key Properties References
Target Compound Allyl ester Enhanced reactivity (allyl group)
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid Carboxylic acid Higher polarity, potential for salt formation
N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide Carboxamide Improved hydrogen bonding capacity
Ethyl 6-(4-bromophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate Ethyl ester Lower steric hindrance vs. allyl ester

Analysis :

  • Allyl Ester : The allyl group in the target compound may confer higher reactivity in hydrolysis or cross-coupling reactions compared to ethyl esters ().
  • Carboxamide vs. Carboxylic Acid : Carboxamides () exhibit stronger hydrogen-bonding interactions, useful in target engagement, while carboxylic acids () are more suited for ionic interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.